

Quinuclidine-3-carboxylic acid hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinuclidine-3-carboxylic acid hydrochloride

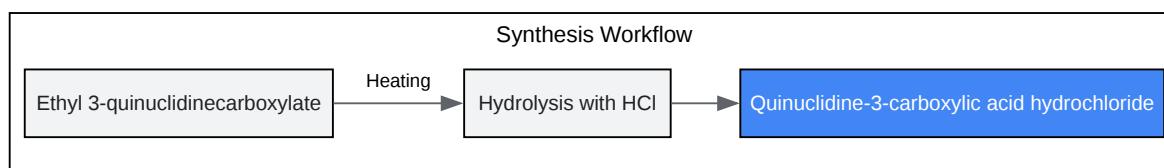
Cat. No.: B1280584

[Get Quote](#)

An In-Depth Technical Guide to **Quinuclidine-3-carboxylic acid Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **quinuclidine-3-carboxylic acid hydrochloride**, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, spectroscopic data, and its role in the development of pharmacologically active compounds, particularly those targeting the cholinergic system.


Physicochemical Properties

Quinuclidine-3-carboxylic acid hydrochloride is a bicyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.^[1] Its rigid structure and functional groups make it a versatile scaffold for drug design.

Property	Data	Reference(s)
Molecular Formula	C ₈ H ₁₄ ClNO ₂	[2][3]
Molecular Weight	191.66 g/mol	[2][3][4]
CAS Number	6238-34-2	[2][3]
Appearance	Brown solid	[5]
IUPAC Name	1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride	[6]
Solubility	Enhanced solubility in water and other polar protic solvents compared to its free acid form. Moderate solubility in alcohols like methanol and ethanol. Limited solubility in non-polar solvents such as benzene and toluene.	[7]

Synthesis of Quinuclidine-3-carboxylic acid Hydrochloride

The synthesis of **quinuclidine-3-carboxylic acid hydrochloride** often starts from precursors like 3-quinuclidone or ethyl 3-quinuclidinecarboxylate. A common method involves the hydrolysis of the corresponding ester.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Quinuclidine-3-carboxylic acid hydrochloride**.

Experimental Protocol: Hydrolysis of Ethyl 3-quinuclidinecarboxylate

This protocol is based on established chemical literature for the hydrolysis of quinuclidine esters.[\[2\]](#)

Materials:

- Ethyl 3-quinuclidinecarboxylate
- Concentrated Hydrochloric Acid (HCl)
- Distilled water

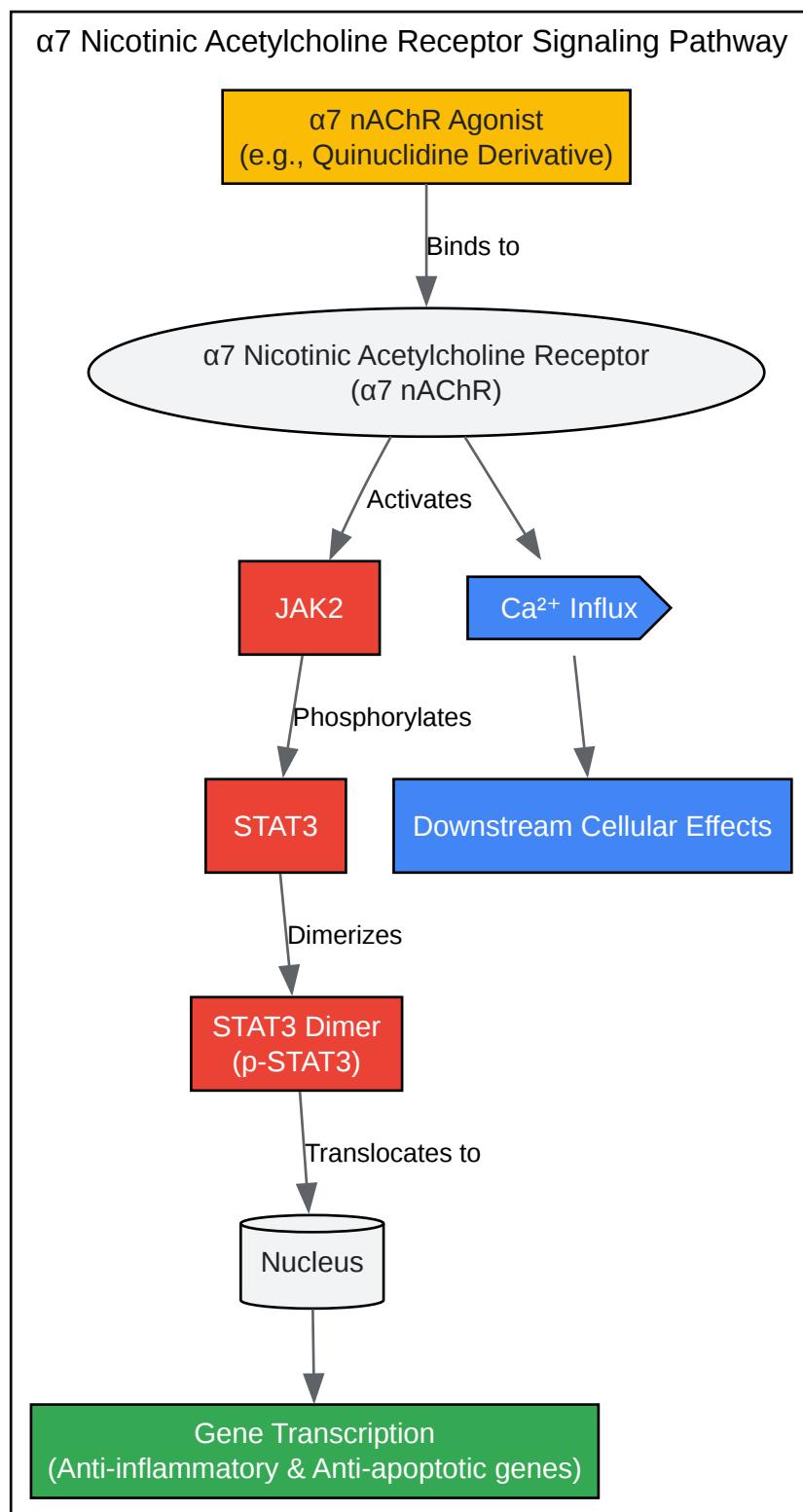
Procedure:

- A solution of Ethyl 3-quinuclidinecarboxylate is prepared in a suitable reaction vessel.
- An excess of concentrated hydrochloric acid is added to the solution.
- The reaction mixture is heated under reflux for approximately 4 hours.
- After the reaction is complete, the mixture is cooled to room temperature, allowing the product to crystallize.
- The resulting solid, **quinuclidine-3-carboxylic acid hydrochloride**, is isolated by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum.
- An approximate yield of 80% can be expected for this conversion.[\[2\]](#)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **quinuclidine-3-carboxylic acid hydrochloride**.

Spectroscopic Data	Description	Reference(s)
¹ H NMR	<p>The proton NMR spectrum is expected to show characteristic signals for the protons on the quinuclidine ring. Due to the bicyclic structure, the signals would appear as complex multiplets.</p> <p>The proton on the carbon bearing the carboxylic acid group would be deshielded. The presence of the hydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atom.</p>	[6]
¹³ C NMR	<p>The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons of the quinuclidine cage would resonate in the aliphatic region.</p>	[6]
Mass Spectrometry (MS)	<p>Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the free base ($C_8H_{13}NO_2$). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the entire carboxyl</p>	[8][9]


group (-45 Da). The rigid quinuclidine ring is relatively stable, but may undergo fragmentation involving the loss of ethylene bridges.

Pharmacological Relevance and Mechanism of Action

While **quinuclidine-3-carboxylic acid hydrochloride** is primarily a synthetic intermediate, the quinuclidine scaffold is a key pharmacophore in many biologically active molecules.^[6] Derivatives of quinuclidine are known to be potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the $\alpha 7$ subtype.^{[10][11]} The $\alpha 7$ nAChR is a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways.

Activation of the $\alpha 7$ nAChR can trigger several downstream signaling cascades, including the JAK2-STAT3 pathway, which is involved in anti-inflammatory and anti-apoptotic effects.

[Click to download full resolution via product page](#)

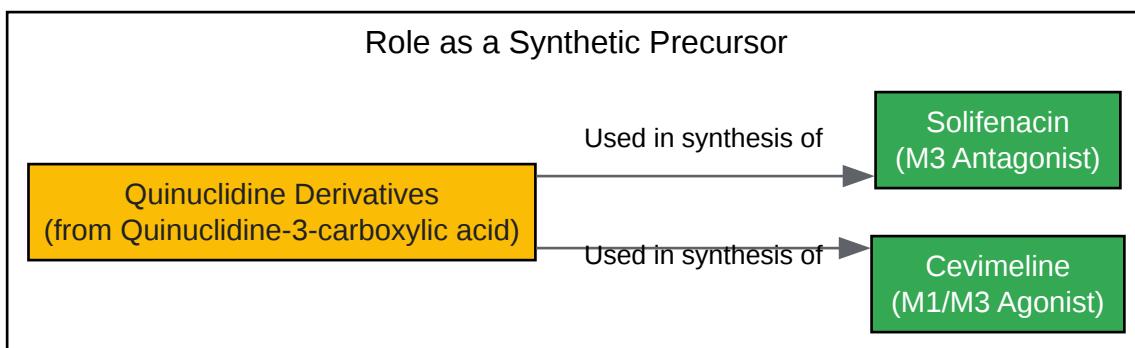
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in *Xenopus* Oocytes

This protocol describes a general method for testing the activity of compounds on $\alpha 7$ nAChRs expressed in *Xenopus laevis* oocytes.

Materials and Equipment:

- *Xenopus laevis* oocytes
- cRNA encoding the human $\alpha 7$ nAChR subunit
- Microinjection setup
- Two-electrode voltage clamp (TEVC) amplifier and data acquisition system
- Perfusion system
- Oocyte Ringer's solution (OR2)
- Agonist (e.g., acetylcholine) and test compound solutions


Procedure:

- **Oocyte Preparation and Injection:** Oocytes are surgically removed from a female *Xenopus laevis* frog and defolliculated. Each oocyte is then microinjected with cRNA encoding the $\alpha 7$ nAChR. The injected oocytes are incubated for 2-5 days to allow for receptor expression.
- **Electrophysiological Recording:** An oocyte is placed in a recording chamber and continuously perfused with OR2 solution. Two microelectrodes are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).
- **Compound Application:** The perfusion solution is switched to one containing a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response. After a washout period, the test compound (a quinuclidine derivative) is applied, followed by co-application with the agonist to test for antagonistic or modulatory effects. To test for agonistic activity, the compound is applied alone.

- Data Analysis: The resulting currents are recorded and analyzed. The potency (EC_{50}) and efficacy (I_{max}) of agonists, or the inhibitory concentration (IC_{50}) of antagonists, are determined by constructing concentration-response curves.

Applications in Drug Development

Quinuclidine-3-carboxylic acid and its derivatives are vital precursors for several marketed drugs.

[Click to download full resolution via product page](#)

Caption: Quinuclidine-3-carboxylic acid derivatives as precursors to pharmaceuticals.

- Cevimeline: A muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome. Its synthesis involves intermediates derived from 3-quinuclidinone. [7][10]
- Solifenacin: A muscarinic M3 receptor antagonist used to treat overactive bladder. The synthesis of solifenacin utilizes (R)-quinuclidin-3-ol, which can be prepared from quinuclidine precursors.[2][5][12]

Conclusion

Quinuclidine-3-carboxylic acid hydrochloride is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and pharmacological context is essential for researchers and scientists working in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Quinuclidine-3-carboxylic acid | 75208-40-1 [smolecule.com]
- 2. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]
- 3. Quinuclidine-3-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 6. Cevimelinehydrochloride Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. acrosell.creative-bioarray.com [acrosell.creative-bioarray.com]
- 10. Portico [access.portico.org]
- 11. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Quinuclidine-3-carboxylic acid hydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280584#quinuclidine-3-carboxylic-acid-hydrochloride-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com